2-Chloro-4-nitrophenyl b-D-cellotrioside
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Overview
Description
2-Chloro-4-nitrophenyl b-D-cellotrioside is a synthetic compound widely used in biochemical research. It serves as a chromogenic substrate for the detection and analysis of enzyme activities, particularly those of glycosidases and glycosyltransferases . This compound is valuable in various scientific fields, including chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-4-nitrophenyl b-D-cellotrioside involves multiple steps. The starting material is typically a chlorinated nitrophenol derivative, which undergoes glycosylation reactions to attach the cellotrioside moiety. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
2-Chloro-4-nitrophenyl b-D-cellotrioside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.
Substitution: The chloro group can be substituted by other nucleophiles, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-nitrophenyl b-D-cellotrioside has several scientific research applications:
Enzymatic Studies: It is used as a substrate to analyze the activity of glycosidases and glycosyltransferases, which are crucial in carbohydrate metabolism and glycosylation disorders.
Drug Discovery: The compound plays a role in developing therapeutic strategies for diseases related to carbohydrate metabolism.
Biofuels Research: It is useful for measuring cellulase activity, which is essential for optimizing ethanol production.
Kinetic Characterization: The compound is suitable for kinetic characterization of cellulases, providing insights into enzyme mechanisms and efficiencies.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrophenyl b-D-cellotrioside involves its interaction with specific enzymes. The compound acts as a substrate for glycosidases and glycosyltransferases, which catalyze the hydrolysis of the glycosidic bond. This reaction releases 2-chloro-4-nitrophenol, which can be detected spectrophotometrically due to its chromogenic properties. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways involve glycosidic bond cleavage and subsequent product formation .
Comparison with Similar Compounds
2-Chloro-4-nitrophenyl b-D-cellotrioside can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenyl-β-D-cellobioside: Another chromogenic substrate used for cellulase activity detection.
4-Nitrophenyl β-D-cellobioside: A cellotriose analog used for detecting cellulase activity.
2-Chloro-4-nitrophenyl-β-D-cellotetraoside: Used for detecting aminoglycoside antibiotics.
Properties
IUPAC Name |
2-[6-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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